Methyl L-asparaginate monohydrochloride
Overview
Description
N(6)-carboxymethyl-L-lysine is an L-lysine derivative with a carboxymethyl substituent at the N(6)-position. It has a role as an antigen. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.
Mechanism of Action
Target of Action
L-Asparagine Methyl Ester Hydrochloride is a protected form of L-Asparagine . L-Asparagine is often incorporated into proteins . It is a basis for some cancer therapies as certain cancerous cells require L-Asparagine for growth .
Biochemical Pathways
L-Asparagine is involved in multiple biochemical pathways due to its role in protein synthesis. It is a critical amino acid that is incorporated into the structure of proteins. Altering the availability of L-Asparagine can affect these pathways, particularly in cells that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
Result of Action
The result of the action of L-Asparagine Methyl Ester Hydrochloride is likely to be dependent on its interaction with protein synthesis pathways. By influencing these pathways, it could potentially affect the growth and proliferation of cells, particularly those that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .
Biochemical Analysis
Biochemical Properties
Methyl L-asparaginate monohydrochloride plays a crucial role in biochemical reactions, particularly those involving the enzyme L-asparaginase. L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is essential in the treatment of acute lymphoblastic leukemia, as it depletes the levels of L-asparagine, which leukemic cells rely on for protein synthesis . This compound interacts with L-asparaginase, serving as a substrate that is converted into its corresponding products. This interaction is vital for understanding the enzyme’s mechanism and its therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for L-asparaginase, it indirectly affects the availability of L-asparagine in cells. This depletion of L-asparagine can lead to the inhibition of protein synthesis, particularly in rapidly dividing cells such as cancer cells. Consequently, this compound can induce apoptosis in these cells, making it a valuable compound in cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-asparaginase. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction inhibits the synthesis of proteins in cells that depend on L-asparagine, leading to cell death. Additionally, the compound may influence gene expression by altering the levels of metabolites involved in various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits protein synthesis in target cells without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. The compound is hydrolyzed by L-asparaginase, resulting in the production of L-aspartate and ammonia. These metabolites can enter various metabolic pathways, influencing the overall metabolic flux and levels of other metabolites. The interaction with enzymes and cofactors in these pathways is essential for understanding the compound’s broader metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for enzymatic reactions. The compound’s distribution can affect its efficacy and potential side effects, making it important to study its transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications .
Properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57461-34-4 | |
Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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